2-(Tetraacetylglucosido)glycerol

Carbohydrate Chemistry Protecting Group Strategy Synthetic Intermediate

Synthesizing β-glucosylglycerol or ADC linkers? Free β-glucosylglycerol is insoluble in organic media, while benzylidene analogs add costly deprotection steps. This per-O-acetyl-protected glucosylglycerol (C₁₇H₂₆O₁₂, MW 422.38) offers: - ≥95% HPLC purity as a white solid - Selective Zemplén deacetylation (30 min) vs. multi-step hydrogenolysis - Free glycerol hydroxyls for direct phosphitylation or click conjugation - β-glucuronidase-cleavable scaffold for ADC linker development Store at -20°C (powder, stable 3 years).

Molecular Formula C17H26O12
Molecular Weight 422.4 g/mol
CAS No. 157024-67-4
Cat. No. B030554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetraacetylglucosido)glycerol
CAS157024-67-4
Synonyms2-(Tetraacetylglucosido)glycerol;  2-Hydroxy-1-(hydroxymethyl)ethyl β-D-Glucopyranoside 2,3,4,6-Tetraacetate;  2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Glycerol; 
Molecular FormulaC17H26O12
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1
InChIKeyXZWUDSNITUMJJW-NQNKBUKLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetraacetylglucosido)glycerol: Identity & Handling


2-(Tetraacetylglucosido)glycerol (CAS 157024‑67‑4), systematically named β‑Glucosylglycerol 2,3,4,6‑Tetraacetate, is a per‑O‑acetyl‑protected glucosylglycerol derivative with molecular formula C₁₇H₂₆O₁₂ and a molecular weight of 422.38 g mol⁻¹ [1]. The compound is supplied as a white solid with purity specifications typically ≥ 95% (HPLC) and is soluble in chloroform, dichloromethane, ethanol, ethyl acetate, and methanol [2]. Its primary role is as a protected intermediate in the synthesis of β‑glucosylglycerol [3]. In addition, it functions as a β‑glucuronic acid‑based enzymatic cleavable linker in antibody‑drug conjugate (ADC) research, where the tetraacetyl protection enables orthogonal deprotection strategies . Recommended storage is –20 °C as a powder (stable 3 years), 4 °C (2 years), or –80 °C in solution (6 months) .

Limitations of Substitutes for 2-(Tetraacetylglucosido)glycerol


Substituting 2-(Tetraacetylglucosido)glycerol with free β‑glucosylglycerol (CAS 22160‑26‑5) or with alternative protected intermediates (e.g., the 1,3‑benzylidene analog, CAS 213264‑93‑8) introduces orthogonal selectivity, solubility, and linker‑functionality mismatches that undermine multi‑step synthetic sequences. Free β‑glucosylglycerol is a polar polyol with a calculated LogP of approximately –1.6 , conferring high water solubility but negligible solubility in organic solvents such as chloroform or dichloromethane — a critical limitation for glycosylation and conjugation steps that require anhydrous, aprotic media . Conversely, the 1,3‑benzylidene‑protected analog (C₂₄H₃₀O₁₂, MW 510.49) carries both acetyl and benzylidene groups, requiring two chemically distinct deprotection steps (hydrogenolysis for the benzylidene acetal and base‑catalyzed methanolysis for the acetates), which introduces an additional synthetic step and potential side‑reactions when only the glucose hydroxyls need to be liberated . In the ADC linker context, the acetyl‑protected glucuronide motif of 2-(Tetraacetylglucosido)glycerol provides a tunable hydrophilic scaffold that is recognized and cleaved by the lysosomal enzyme β‑glucuronidase (GUSB) — a feature absent in unprotected glycerol or simple alkyl‑chain linkers . The specific acetylation pattern of this compound, with four acetyl groups on the glucose ring and free glycerol hydroxyls, establishes a unique orthogonal protection profile: the acetyl groups can be selectively removed under mild Zemplén conditions (NaOMe/MeOH) without affecting the glycosidic bond, while the free glycerol hydroxyls remain available for further functionalization (e.g., phosphitylation, sulfation, or conjugation to payloads) . These dimensional differences make generic substitution technically infeasible without altering reaction conditions, yields, or final product identity.

Differentiation Evidence for 2-(Tetraacetylglucosido)glycerol


Orthogonal Protection: Acetyl vs. Benzylidene

The primary structural comparator for 2-(Tetraacetylglucosido)glycerol in synthetic workflows is the 1,3‑benzylidene analog, 1,3‑Benzylidene‑2‑(tetraacetylglucosido)glycerol (CAS 213264‑93‑8). Both compounds share the tetraacetyl‑glucose motif but differ in glycerol protection: 2-(Tetraacetylglucosido)glycerol carries two free hydroxyl groups on the glycerol moiety, whereas the benzylidene analog has both glycerol hydroxyls locked in a cyclic 1,3‑benzylidene acetal . The benzylidene analog has a higher molecular weight (510.49 vs. 422.38 g mol⁻¹) and a larger formula (C₂₄H₃₀O₁₂ vs. C₁₇H₂₆O₁₂), reflecting the additional C₇H₄ benzylidene mass [1]. Critically, the free glycerol hydroxyls in 2-(Tetraacetylglucosido)glycerol are available for immediate downstream functionalization (e.g., phosphorylation, sulfation, or conjugation) without a deprotection step, whereas the benzylidene analog requires hydrogenolysis (H₂, Pd/C) or mild acid hydrolysis to unmask the glycerol diol [2]. This represents a minimum saving of one synthetic step and avoids exposure to hydrogenation conditions that may reduce sensitive functional groups elsewhere in the molecule [3].

Carbohydrate Chemistry Protecting Group Strategy Synthetic Intermediate

Organic Solvent Solubility vs. Free Glucosylglycerol

Solubility in anhydrous organic solvents is a critical parameter for glycosylation reactions and protecting‑group manipulations. 2-(Tetraacetylglucosido)glycerol is documented as soluble in five organic solvents — chloroform, dichloromethane, ethanol, ethyl acetate, and methanol [1]. In contrast, free β‑glucosylglycerol (CAS 22160‑26‑5), the fully deprotected analog (C₉H₁₈O₈, MW 254.23), is a highly polar compatible solute with a calculated LogP of approximately –2.5 to –3.0, conferring aqueous solubility but negligible solubility in chloroform or dichloromethane [2]. The tetraacetyl protection increases the calculated LogP of 2-(Tetraacetylglucosido)glycerol to approximately –1.56 , enabling dissolution in aprotic organic media essential for standard glycosylation conditions (e.g., Schmidt trichloroacetimidate or Koenigs‑Knorr reactions conducted in anhydrous CH₂Cl₂) . This solubility differential dictates solvent selection and reaction compatibility: the tetraacetyl derivative is compatible with anhydrous glycosylation protocols, while the free glucosylglycerol is restricted to aqueous or highly polar solvent systems .

Solubility Organic Synthesis Glycosylation

β-Glucuronidase vs. Dipeptide Linker Stability

2-(Tetraacetylglucosido)glycerol, after deacetylation to expose the β‑glucuronide moiety, functions as a β‑glucuronidase‑cleavable linker for ADC applications . This linker class has been validated in the literature: the β‑glucuronide‑MMAF drug‑linker 9b demonstrated an extrapolated half‑life of 81 days in rat plasma, with facile drug release upon exposure to Escherichia coli β‑glucuronidase [1]. In contrast, traditional maleimide‑based linkers exhibit significantly lower plasma stability; for example, conventional maleimide conjugates show approximately 50% intact ADC remaining after 7 days in human plasma due to retro‑Michael deconjugation . The β‑glucuronide linker class, to which 2-(Tetraacetylglucosido)glycerol belongs, offers a complementary alternative to PABC‑dipeptide (e.g., Val‑Cit), disulfide, and hydrazone linkers by combining high aqueous solubility with enzyme‑specific cleavage restricted to the lysosomal compartment where β‑glucuronidase is exclusively localized [2]. This enzyme‑specific activation mechanism reduces off‑target payload release in circulation compared to chemically labile linkers such as hydrazones (pH‑sensitive, hydrolyzed at pH < 5) or disulfides (reduced by circulating thiols) .

Antibody-Drug Conjugates Cleavable Linker Lysosomal Enzyme

Bifunctional Glycosylation Reactivity

2-(Tetraacetylglucosido)glycerol can serve as a glycosyl acceptor in enzymatic glycosylation reactions, where its free glycerol hydroxyls function as nucleophiles for glycosyltransferase‑catalyzed chain elongation [1]. This contrasts with peracetylated glucose (2,3,4,6‑tetra‑O‑acetyl‑D‑glucopyranose, CAS 10343‑06‑3), which exclusively acts as a glycosyl donor precursor. The bifunctional nature of 2-(Tetraacetylglucosido)glycerol — possessing a protected glucose moiety and two free acceptor hydroxyls — enables its use in sequential glycosylation strategies to build linear or branched oligosaccharide structures, whereas peracetylated glucose can only contribute a single glucosyl unit per activation step . Additionally, 2-(Tetraacetylglucosido)glycerol has been demonstrated to be useful in click chemistry reactions, where the free hydroxyls can be converted to azide or alkyne handles for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) without affecting the acetyl‑protected glucose ring . The benzylidene‑protected analog (CAS 213264‑93‑8) lacks this bifunctional reactivity, as both glycerol positions are blocked, limiting its role to that of a protected intermediate rather than an active participant in conjugation chemistry .

Glycosylation Click Chemistry Glycosyl Donor

Physical Form and Purity Consistency

2-(Tetraacetylglucosido)glycerol is supplied as a white solid with a purity specification of ≥ 95% (HPLC), as documented across multiple vendor certificates of analysis . The compound is further characterized by 5 defined atom stereocenters, a monoisotopic mass of 422.14242626 g mol⁻¹, and a distinct ¹H/¹³C NMR fingerprint that enables identity verification [1]. In procurement contexts, the white solid physical form provides advantages over syrupy or hygroscopic carbohydrates: it enables precise gravimetric dispensing with minimal water uptake, reducing weighing errors in milligram‑scale reactions . By comparison, free β‑glucosylglycerol is typically supplied as an amorphous, hygroscopic solid or concentrated aqueous syrup, making accurate mass‑based aliquoting more technically challenging [2]. The defined purity specification (≥ 95%) allows researchers to use the compound directly in stoichiometric glycosylation reactions without corrective purity factor calculations, whereas lower‑purity intermediates require empirical yield adjustments [3].

Quality Control Purity Reproducibility

Application Scenarios for 2-(Tetraacetylglucosido)glycerol


β-Glucosylglycerol Derivative Synthesis

Laboratories synthesizing β‑glucosylglycerol for cosmetic, cryopreservation, or biomolecule‑stabilization research should procure 2-(Tetraacetylglucosido)glycerol rather than the benzylidene‑protected analog. The free glycerol hydroxyls eliminate one deprotection step (hydrogenolysis or acid hydrolysis), directly saving 4–24 hours of reaction time and avoiding catalyst costs [1]. After Zemplén deacetylation (NaOMe/MeOH, 30 min), β‑glucosylglycerol is obtained without contamination from benzylidene‑derived byproducts [2].

β-Glucuronidase-Cleavable ADC Linker Development

ADC research groups building β‑glucuronidase‑cleavable linker‑payload constructs should select 2-(Tetraacetylglucosido)glycerol as the glucuronide precursor scaffold. Upon deacetylation, the exposed β‑glucuronide moiety serves as the GUSB substrate, providing the enzyme‑specific cleavage mechanism that yields extrapolated plasma half‑lives of up to 81 days for the linker class [3]. The hydrophilic carbohydrate scaffold reduces ADC aggregation compared to hydrophobic dipeptide linkers .

Bifunctional Oligosaccharide Assembly

Carbohydrate chemistry teams pursuing enzymatic or chemical synthesis of linear and branched oligosaccharides benefit from the bifunctional reactivity of 2-(Tetraacetylglucosido)glycerol. The tetraacetyl‑protected glucose can be converted to a glycosyl donor (e.g., glycosyl bromide or trichloroacetimidate), while the free glycerol hydroxyls serve as acceptor sites for glycosyltransferase‑catalyzed elongation, enabling iterative chain extension from a single building block .

Click Chemistry Bioconjugation

For bioconjugation workflows requiring alkyne‑ or azide‑functionalized carbohydrate linkers, 2-(Tetraacetylglucosido)glycerol provides two free hydroxyl handles for conversion to clickable groups (e.g., propargyl ether or azide via mesylation/displacement) while maintaining the glucose ring in its protected state. This orthogonal functionalization capability is absent in the fully protected benzylidene analog [4].

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